molecular formula C20H20N4O4S B11028960 {(2E)-4-oxo-2-[(2E)-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid

{(2E)-4-oxo-2-[(2E)-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B11028960
M. Wt: 412.5 g/mol
InChI Key: XZGYHNOREMDCNP-UHFFFAOYSA-N
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Description

{(2E)-4-oxo-2-[(2E)-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound with a unique structure that includes a pyrroloquinoline core, a thiazolidine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2E)-4-oxo-2-[(2E)-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps. The key steps include the formation of the pyrroloquinoline core, the introduction of the thiazolidine ring, and the final coupling with acetic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate starting materials, optimizing reaction conditions, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{(2E)-4-oxo-2-[(2E)-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, {(2E)-4-oxo-2-[(2E)-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound has potential applications as a therapeutic agent. Its unique structure may interact with specific biological targets, making it a candidate for drug development and biomedical research.

Industry

In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of innovative products and technologies.

Mechanism of Action

The mechanism of action of {(2E)-4-oxo-2-[(2E)-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives and thiazolidine-containing molecules. Examples include:

Uniqueness

What sets {(2E)-4-oxo-2-[(2E)-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid apart is its unique combination of structural features. The presence of both the pyrroloquinoline core and the thiazolidine ring, along with the acetic acid moiety, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

2-[2-[(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C20H20N4O4S/c1-9-5-11-10(2)8-20(3,4)24-16(11)12(6-9)15(18(24)28)22-23-19-21-17(27)13(29-19)7-14(25)26/h5-6,8,13,28H,7H2,1-4H3,(H,25,26)

InChI Key

XZGYHNOREMDCNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC4=NC(=O)C(S4)CC(=O)O)O)(C)C)C

Origin of Product

United States

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